molecular formula C23H15F3N4O4S B14964515 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline

1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline

Cat. No.: B14964515
M. Wt: 500.5 g/mol
InChI Key: NNUPEBBIGNNSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the oxadiazole and trifluoromethylphenyl groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors or continuous flow systems.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or inhibition of key enzymes.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • 3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C23H15F3N4O4S

Molecular Weight

500.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15F3N4O4S/c1-33-16-7-3-6-15(11-16)30-21(31)19-17(8-9-35-19)29(22(30)32)12-18-27-20(28-34-18)13-4-2-5-14(10-13)23(24,25)26/h2-11H,12H2,1H3

InChI Key

NNUPEBBIGNNSIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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